Cas no 1239730-59-6 (2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid structure
1239730-59-6 structure
商品名:2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid
CAS番号:1239730-59-6
MF:C8H10N2O3
メガワット:182.176601886749
CID:5746780
PubChem ID:94075209

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
    • EN300-1627663
    • (2,6-DIMETHYL-PYRIMIDIN-4-YLOXY)-ACETICACID
    • AKOS040821781
    • (2,6-DIMETHYL-PYRIMIDIN-4-YLOXY)-ACETIC ACID
    • 1239730-59-6
    • Acetic acid, 2-[(2,6-dimethyl-4-pyrimidinyl)oxy]-
    • 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid
    • インチ: 1S/C8H10N2O3/c1-5-3-7(10-6(2)9-5)13-4-8(11)12/h3H,4H2,1-2H3,(H,11,12)
    • InChIKey: UWVUHYZQGIQLJY-UHFFFAOYSA-N
    • ほほえんだ: O(CC(=O)O)C1=CC(C)=NC(C)=N1

計算された属性

  • せいみつぶんしりょう: 182.06914219g/mol
  • どういたいしつりょう: 182.06914219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

  • 密度みつど: 1.268±0.06 g/cm3(Predicted)
  • ふってん: 335.3±27.0 °C(Predicted)
  • 酸性度係数(pKa): 2.15±0.10(Predicted)

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627663-0.1g
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
0.1g
$640.0 2023-06-04
Enamine
EN300-1627663-0.25g
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
0.25g
$670.0 2023-06-04
Enamine
EN300-1627663-1.0g
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
1g
$728.0 2023-06-04
Enamine
EN300-1627663-500mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
500mg
$671.0 2023-09-22
Enamine
EN300-1627663-2500mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
2500mg
$1370.0 2023-09-22
Enamine
EN300-1627663-250mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
250mg
$642.0 2023-09-22
Enamine
EN300-1627663-5000mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
5000mg
$2028.0 2023-09-22
Enamine
EN300-1627663-50mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
50mg
$587.0 2023-09-22
Enamine
EN300-1627663-1000mg
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
1000mg
$699.0 2023-09-22
Enamine
EN300-1627663-0.05g
2-[(2,6-dimethylpyrimidin-4-yl)oxy]acetic acid
1239730-59-6
0.05g
$612.0 2023-06-04

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid 関連文献

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acidに関する追加情報

Comprehensive Overview of 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid (CAS No. 1239730-59-6)

2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid (CAS No. 1239730-59-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound belongs to the pyrimidine derivative family, which is widely recognized for its biological activity. With the increasing demand for novel small-molecule inhibitors and herbicide intermediates, this compound has become a focal point in modern synthetic chemistry.

The molecular structure of 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid features a pyrimidine ring substituted with two methyl groups at the 2 and 6 positions, along with an oxyacetic acid side chain. This configuration enhances its reactivity and makes it a valuable building block for drug discovery and crop protection agents. Researchers are particularly interested in its potential as a kinase inhibitor scaffold, given the rising prevalence of kinase-targeted therapies in oncology and autoimmune diseases.

In recent years, the compound has been explored for its role in sustainable agriculture. With global concerns over food security and environmental impact, agrochemical companies are actively seeking eco-friendly alternatives. The herbicidal properties of 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid derivatives align with the growing trend toward green chemistry and reduced pesticide residues. This has led to increased patent filings and R&D investments in this area.

From a synthetic perspective, the compound’s carboxylic acid functionality allows for versatile derivatization, enabling the creation of esters, amides, and other bioactive analogs. Its stability under physiological conditions also makes it a candidate for prodrug development, a hot topic in pharmaceutical formulation. Questions like “How to optimize the synthesis of pyrimidine-based agrochemicals?” or “What are the latest advances in heterocyclic acid derivatives?” frequently appear in scientific forums, reflecting the compound’s relevance.

Analytical techniques such as HPLC, NMR, and mass spectrometry are commonly employed to characterize 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid and its derivatives. The compound’s purity and stability are critical for industrial applications, prompting discussions on quality control protocols and scalable synthesis routes. These topics are frequently searched in academic and industrial databases, underscoring the need for standardized methodologies.

In conclusion, 2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid (CAS No. 1239730-59-6) represents a promising compound with multifaceted applications. Its integration into drug design and agrochemical innovation highlights its versatility, while ongoing research addresses challenges related to synthesis efficiency and environmental compatibility. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing contemporary challenges in healthcare and agriculture.

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